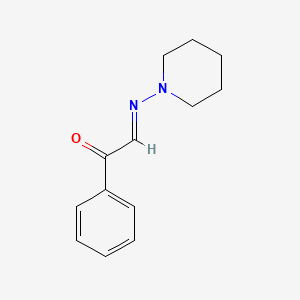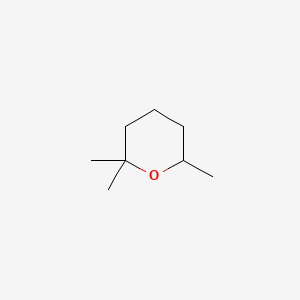
ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole is a complex organic compound that combines the structural features of both ethanedisulfonic acid and thiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole typically involves the reaction of ethanedisulfonic acid with 5-ethyl-4-phenyl-1,3-thiazole under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted thiazole compounds.
Aplicaciones Científicas De Investigación
Ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The sulfonic acid groups can form strong ionic interactions with proteins and enzymes, potentially inhibiting their activity. The thiazole ring can interact with nucleic acids and other biomolecules, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methanedisulfonic acid
- 1,3-Propanedisulfonic acid
- 4-Phenyl-1,3-thiazole derivatives
Uniqueness
Ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole is unique due to its combination of sulfonic acid and thiazole functionalities
Propiedades
Número CAS |
31892-69-0 |
|---|---|
Fórmula molecular |
C24H28N2O6S4 |
Peso molecular |
568.8 g/mol |
Nombre IUPAC |
ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/2C11H11NS.C2H6O6S2/c2*1-2-10-11(12-8-13-10)9-6-4-3-5-7-9;3-9(4,5)1-2-10(6,7)8/h2*3-8H,2H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) |
Clave InChI |
UAQIRGVDLZJZRP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=CS1)C2=CC=CC=C2.CCC1=C(N=CS1)C2=CC=CC=C2.C(CS(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline](/img/structure/B14689761.png)
![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)




![2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione](/img/structure/B14689781.png)
![N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14689783.png)




![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)
